4-(tert-Butyl)-2-(pyrrolidin-2-yl)-1H-imidazole
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Overview
Description
4-(tert-Butyl)-2-(pyrrolidin-2-yl)-1H-imidazole is a synthetic organic compound that features a tert-butyl group, a pyrrolidine ring, and an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(tert-Butyl)-2-(pyrrolidin-2-yl)-1H-imidazole typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.
Introduction of the Pyrrolidine Ring: The pyrrolidine ring can be introduced via a nucleophilic substitution reaction, where a suitable pyrrolidine derivative reacts with the imidazole intermediate.
Addition of the tert-Butyl Group: The tert-butyl group is often introduced using tert-butyl chloride in the presence of a strong base such as sodium hydride or potassium tert-butoxide.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems can be employed to introduce the tert-butyl group into various organic compounds, providing a more efficient and sustainable approach compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
4-(tert-Butyl)-2-(pyrrolidin-2-yl)-1H-imidazole can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the imidazole ring, where halogenated derivatives react with nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenated derivatives with nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Oxidized derivatives of the imidazole ring.
Reduction: Reduced forms of the compound, potentially altering the pyrrolidine ring.
Substitution: Substituted imidazole derivatives with various functional groups.
Scientific Research Applications
4-(tert-Butyl)-2-(pyrrolidin-2-yl)-1H-imidazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 4-(tert-Butyl)-2-(pyrrolidin-2-yl)-1H-imidazole involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in catalysis. The pyrrolidine ring may interact with biological receptors, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
4-(tert-Butyl)-1H-imidazole: Lacks the pyrrolidine ring, making it less versatile in certain applications.
2-(pyrrolidin-2-yl)-1H-imidazole: Lacks the tert-butyl group, which may affect its stability and reactivity.
4-(tert-Butyl)-2-(methyl)-1H-imidazole: Contains a methyl group instead of a pyrrolidine ring, altering its chemical properties.
Uniqueness
4-(tert-Butyl)-2-(pyrrolidin-2-yl)-1H-imidazole is unique due to the presence of both the tert-butyl group and the pyrrolidine ring, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C11H19N3 |
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Molecular Weight |
193.29 g/mol |
IUPAC Name |
5-tert-butyl-2-pyrrolidin-2-yl-1H-imidazole |
InChI |
InChI=1S/C11H19N3/c1-11(2,3)9-7-13-10(14-9)8-5-4-6-12-8/h7-8,12H,4-6H2,1-3H3,(H,13,14) |
InChI Key |
DRROYQUDAJNADV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CN=C(N1)C2CCCN2 |
Origin of Product |
United States |
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